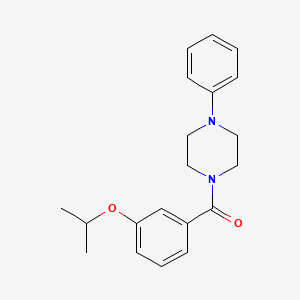![molecular formula C15H15ClN2O3S2 B5295881 N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-5-(methylthio)benzamide](/img/structure/B5295881.png)
N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-5-(methylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-5-(methylthio)benzamide, commonly known as AMTB, is a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 is a cold-sensing ion channel that is expressed in a variety of tissues, including sensory neurons, prostate, and bladder. In recent years, AMTB has been extensively studied for its potential therapeutic applications in several diseases, including pain, inflammation, and cancer.
作用机制
AMTB selectively inhibits the N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-5-(methylthio)benzamide ion channel, which is involved in cold sensation and pain perception. N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-5-(methylthio)benzamide is also involved in various physiological processes, including thermoregulation, bladder function, and cancer cell proliferation. By inhibiting N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-5-(methylthio)benzamide, AMTB can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
AMTB has been shown to modulate various physiological processes, including pain perception, inflammation, thermoregulation, bladder function, and cancer cell proliferation. In animal models, AMTB has been shown to reduce pain and inflammation, improve bladder function, and inhibit cancer cell growth. However, further research is needed to fully understand the biochemical and physiological effects of AMTB.
实验室实验的优点和局限性
AMTB has several advantages for lab experiments. It is a potent and selective inhibitor of N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-5-(methylthio)benzamide, which allows for specific modulation of the channel without affecting other ion channels. AMTB is also stable and soluble in aqueous solutions, making it easy to use in experiments. However, one limitation of AMTB is that it has relatively low bioavailability, which may limit its effectiveness in vivo.
未来方向
There are several potential future directions for research on AMTB. One area of interest is the development of more potent and selective N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-5-(methylthio)benzamide inhibitors. Another area of interest is the investigation of the role of N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-5-(methylthio)benzamide in various diseases, including cancer, and the potential therapeutic applications of N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-5-(methylthio)benzamide inhibitors. Furthermore, the development of more effective delivery methods for AMTB may increase its bioavailability and effectiveness in vivo. Overall, the potential therapeutic applications of AMTB and N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-5-(methylthio)benzamide inhibitors warrant further investigation.
Conclusion
In conclusion, AMTB is a potent and selective inhibitor of the N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-5-(methylthio)benzamide ion channel. It has potential therapeutic applications in several diseases, including pain, inflammation, and cancer. AMTB has been extensively studied in preclinical models, and further research is needed to fully understand its biochemical and physiological effects. The development of more potent and selective N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-5-(methylthio)benzamide inhibitors and effective delivery methods for AMTB may increase its potential therapeutic applications.
合成方法
AMTB can be synthesized by reacting 2-chloro-5-(methylthio)benzoic acid with 5-aminosulfonyl-2-methylphenol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to yield AMTB.
科学研究应用
AMTB has been extensively studied for its potential therapeutic applications in several diseases. In preclinical studies, AMTB has been shown to be effective in reducing pain in animal models of neuropathic and inflammatory pain. AMTB has also been shown to have anti-inflammatory effects in animal models of colitis and arthritis. Furthermore, AMTB has been shown to inhibit the growth and proliferation of prostate and bladder cancer cells.
属性
IUPAC Name |
2-chloro-N-(2-methyl-5-sulfamoylphenyl)-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S2/c1-9-3-5-11(23(17,20)21)8-14(9)18-15(19)12-7-10(22-2)4-6-13(12)16/h3-8H,1-2H3,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHJXGUHFVFGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=C(C=CC(=C2)SC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methyl-5-sulfamoylphenyl)-5-(methylsulfanyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-fluorobenzoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5295802.png)
![2-(2-methoxyphenyl)-1-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-imidazole](/img/structure/B5295817.png)
![(4-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}phenyl)methanol](/img/structure/B5295822.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-hydroxyacetamide](/img/structure/B5295832.png)
![3-ethyl-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5295839.png)
![N,N,5-trimethyl-2-({(2S,5R)-5-[(4-methyl-1,4-diazepan-1-yl)methyl]tetrahydrofuran-2-yl}methyl)pyrimidin-4-amine](/img/structure/B5295845.png)
![N-{2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5295849.png)
![2-[(4-methylbenzyl)thio]-N-phenylacetamide](/img/structure/B5295859.png)
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)acrylamide](/img/structure/B5295860.png)
![N-((1S*,3S*)-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}cyclopentyl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B5295875.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5295889.png)
![N-methyl-1-[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5295899.png)

![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5295921.png)